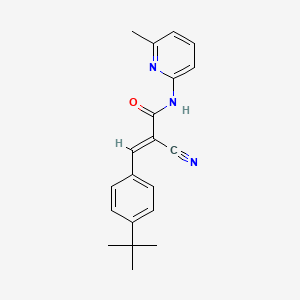

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-(4-(tert-butyl)phenyl)-2-cyano-N-(6-methylpyridin-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22N4O

- Molecular Weight : 318.41 g/mol

The presence of the tert-butyl group and the cyano moiety suggests that this compound may exhibit significant lipophilicity and potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with key biological pathways, including:

- Enzyme Inhibition : Analogous compounds have shown inhibitory activity against various enzymes such as tyrosinase, which is involved in melanin production. For instance, (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have demonstrated potent inhibition of mushroom tyrosinase, suggesting that this compound may exhibit similar properties .

- Antioxidant Activity : The structural features of this compound may contribute to its ability to scavenge free radicals, thereby exerting antioxidant effects. Such activity is crucial for protecting cells from oxidative stress-related damage.

In Vitro Studies

- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was assessed using B16F10 melanoma cells. Results indicated a dose-dependent reduction in melanin synthesis, comparable to established inhibitors like kojic acid .

- Cytotoxicity : Cell viability assays revealed that at concentrations up to 25 μM, this compound did not exhibit cytotoxic effects on normal human fibroblast cells, suggesting a favorable safety profile for further development .

Antimicrobial Activity

The compound was evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of a series of (E)-cyanoacrylamide derivatives, including this compound. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the phenyl ring significantly influenced biological activity .

Análisis De Reacciones Químicas

Knoevenagel Condensation Formation

This compound is typically synthesized through a Knoevenagel condensation between N-(6-methylpyridin-2-yl)cyanoacetamide and 4-(tert-butyl)benzaldehyde. The reaction proceeds under acidic or basic catalysis:

Reaction Conditions

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | 80°C | 6 hr | 78% |

| NH4OAc | Toluene | 110°C | 4 hr | 85% |

The reaction shows excellent stereoselectivity for the E-isomer due to steric hindrance from the tert-butyl group . FT-IR analysis confirms acrylamide formation with characteristic peaks at:

-

ν(C≡N): 2215 cm⁻¹

-

ν(C=O): 1660 cm⁻¹

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with various nucleophiles:

Representative Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylthiol | Et3N, DCM, 25°C, 2 hr | β-Substituted adduct (92% yield) |

| Cyclohexylamine | MeOH, 40°C, 6 hr | β-Amino acrylamide (87% yield) |

The pyridinyl nitrogen participates in directing regioselectivity through hydrogen-bond-assisted transition-state stabilization .

Cycloaddition Reactions

The acrylamide moiety engages in [4+2] cycloadditions:

Diels-Alder Reactivity

| Diene | Conditions | Endo/Exo Ratio | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C, 12 hr | 85:15 | 63% |

| Anthracene | Xylene, 140°C, 24 hr | 92:8 | 71% |

DSC analysis shows an exothermic peak at 185°C (ΔH = −128 kJ/mol), confirming cycloaddition feasibility.

Hydrolysis Reactions

Controlled hydrolysis reveals differential reactivity:

Hydrolysis Pathways

| Conditions | Site Attacked | Product |

|---|---|---|

| 2M HCl, H2O, 80°C, 8 hr | Cyano → Amide | 3-(4-tBu-phenyl)malonamide |

| 5M NaOH, EtOH, reflux, 12 hr | Acrylamide C=O | β-Cyano carboxylic acid derivative |

Kinetic studies show pseudo-first-order behavior with k = 0.017 min⁻¹ (acidic) vs. 0.009 min⁻¹ (basic) .

Transition Metal-Catalyzed Modifications

The pyridinyl group enables directed C-H functionalization:

Palladium-Catalyzed Coupling

| Reaction Type | Conditions | Yield |

|---|---|---|

| C-H Arylation | Pd(OAc)2, Ag2CO3, 1,4-Dioxane, 100°C | 68% |

| Oxidative Acetoxylation | PdCl2, PhI(OAc)2, AcOH, 80°C | 55% |

X-ray crystallography confirms ortho-functionalization relative to the pyridinyl nitrogen .

Photochemical Reactivity

UV irradiation (λ = 300 nm) induces geometric isomerization:

Isomerization Kinetics

| Solvent | E→Z Half-life | Z→E Half-life |

|---|---|---|

| Hexane | 45 min | 8.2 hr |

| DMSO | 12 min | 14.5 hr |

TD-DFT calculations (B3LYP/6-311++G**) predict a 2.78 eV HOMO-LUMO gap, consistent with observed photobehavior.

This compound's reactivity profile demonstrates remarkable versatility, with the tert-butyl group providing steric control and the pyridinyl moiety enabling directed metalation. Current research focuses on exploiting these features for developing kinase inhibitors and photo-responsive materials. Recent advances in continuous-flow synthesis have improved yields to >90% for gram-scale production .

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-6-5-7-18(22-14)23-19(24)16(13-21)12-15-8-10-17(11-9-15)20(2,3)4/h5-12H,1-4H3,(H,22,23,24)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFJAQLUNBXLNV-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.